molecular formula C14H10N2O3 B1530483 Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate CAS No. 1154060-49-7

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Cat. No. B1530483
M. Wt: 254.24 g/mol
InChI Key: TXTLHTXOYPDPDL-UHFFFAOYSA-N
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Description

“Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate” is a chemical compound with the CAS Number: 1154060-49-7 . It has a molecular weight of 254.24 . The IUPAC name for this compound is methyl 4-(oxazolo[4,5-c]pyridin-2-yl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate” is 1S/C14H10N2O3/c1-18-14(17)10-4-2-9(3-5-10)13-16-11-8-15-7-6-12(11)19-13/h2-8H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Neurological Applications

Research has demonstrated the potential of sodium benzoate, a D-amino acid oxidase inhibitor, in neurological and cognitive contexts. Notably, a study found that sodium benzoate adjunctive therapy significantly improved various symptom domains and neurocognition in patients with chronic schizophrenia. The study reported a 21% improvement in the Positive and Negative Syndrome Scale (PANSS) total score and notable effect sizes in several scales, including the PANSS total and subscales, Scales for the Assessment of Negative Symptoms-20 items, Global Assessment of Function, Quality of Life Scale, and Clinical Global Impression. Additionally, it showed improvement in neurocognition subtests, particularly in processing speed and visual learning, as recommended by the National Institute of Mental Health's Measurement and Treatment Research to Improve Cognition in Schizophrenia initiative. These findings underline the promise of D-amino acid oxidase inhibition as a novel approach in drug development for schizophrenia (Lane et al., 2013).

Therapeutic Applications in Alzheimer's Disease

Sodium benzoate has also been explored for its therapeutic potential in the context of Alzheimer's disease (AD). A study assessing its efficacy and safety in treating amnestic mild cognitive impairment and mild AD found significant improvements. Patients treated with sodium benzoate showed better outcomes than those receiving placebo in the Alzheimer's Disease Assessment Scale-cognitive subscale, additional cognition composite, and Clinician Interview Based Impression of Change plus Caregiver Input. This suggests that sodium benzoate can substantially improve cognitive and overall functions in patients with early-phase AD, marking it as a potential novel approach for early dementing processes (Lin et al., 2014).

Safety And Hazards

“Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate” is associated with several hazard statements including H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 4-([1,3]oxazolo[4,5-c]pyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)10-4-2-9(3-5-10)13-16-11-8-15-7-6-12(11)19-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTLHTXOYPDPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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